Hexadecyltrimethylammonium Bromide-d3

Description

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. pressbooks.pub This process allows researchers to track the movement and transformation of molecules through chemical reactions or biological pathways. wikipedia.orgcreative-proteomics.comfiveable.me By introducing an isotopic marker, scientists can gain detailed insights into reaction mechanisms, metabolic fluxes, and the intricate workings of cellular processes. fiveable.mestudysmarter.co.uk The labeled molecules retain nearly identical chemical properties to their non-labeled counterparts, ensuring that they accurately represent the behavior of the native system. fiveable.me This powerful tool has broad applications in drug development, metabolic research, and environmental studies. studysmarter.co.uk

The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for long-term studies and those involving living systems. studysmarter.co.ukmusechem.com These isotopes can be detected using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled molecules based on differences in mass or nuclear spin. pressbooks.pubwikipedia.org

Role of Deuteration in Enhancing Contrast for Neutron and Nuclear Magnetic Resonance Techniques

Deuteration, the specific substitution of hydrogen with deuterium, plays a crucial role in enhancing the contrast and simplifying spectra in two powerful analytical techniques: neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.

Neutron Scattering: One of the most significant advantages of using deuterated molecules is in neutron scattering experiments. nih.govjst.go.jpnih.gov Hydrogen and deuterium have markedly different neutron scattering lengths, which is a measure of how they interact with neutrons. nih.gov This large difference allows for "contrast variation," where researchers can selectively make certain parts of a complex system "visible" or "invisible" to neutrons by deuterating specific components. nih.govjst.go.jpnih.gov This is particularly useful for studying the structure and dynamics of multicomponent systems like biological membranes or polymer blends. nih.govfz-juelich.de

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the signals from hydrogen atoms can be numerous and overlapping, leading to complex spectra that are difficult to interpret. nih.gov Since deuterium has a different nuclear spin and resonates at a completely different frequency from protons, replacing hydrogen with deuterium effectively removes those signals from the ¹H NMR spectrum. simsonpharma.comstudymind.co.uk This "spin-dilution" simplifies the spectrum, allowing for clearer observation and analysis of the remaining proton signals. nih.gov Deuterated solvents are also commonly used in NMR to avoid a large, interfering solvent peak. simsonpharma.comstudymind.co.uk

Overview of Cationic Surfactants in Colloidal Science and Supramolecular Chemistry

Cationic surfactants are a class of surface-active agents that possess a positively charged head group. numberanalytics.comalfa-chemistry.comlocusingredients.com This positive charge is typically located on a nitrogen atom, often in the form of a quaternary ammonium (B1175870) group. alfa-chemistry.comnih.govtaylorandfrancis.com Like all surfactants, they are amphiphilic, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, usually a long hydrocarbon chain. numberanalytics.com

In colloidal science , cationic surfactants are widely used to stabilize dispersions of particles in a liquid. numberanalytics.com They can adsorb onto the surface of negatively charged particles, creating a positively charged surface that repels other similar particles, thus preventing aggregation. silver-colloids.com They are also fundamental to the formation of micelles, which are aggregates of surfactant molecules that can solubilize otherwise insoluble substances. nih.gov

In supramolecular chemistry , the self-assembly properties of cationic surfactants are of great interest. nih.gov Their ability to form various structures like micelles, vesicles, and liquid crystals through non-covalent interactions is a key area of study. nih.gov These self-assembled structures have numerous applications, including as nanocarriers for drug and gene delivery, as templates for the synthesis of nanomaterials, and in the development of antimicrobial agents. nih.govchalmers.seresearchgate.net The interaction of cationic surfactants with polymers, proteins, and DNA is also a significant area of research. chalmers.se

Chemical Profile of Hexadecyltrimethylammonium Bromide-d3

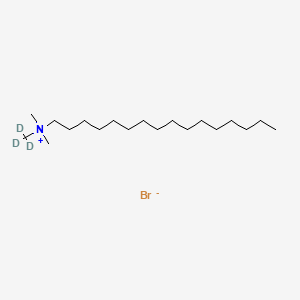

This compound is the deuterated form of the common cationic surfactant Hexadecyltrimethylammonium Bromide (CTAB). In this specific isotopologue, the three hydrogen atoms of one of the methyl groups on the quaternary ammonium head group are replaced with deuterium atoms.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₉H₃₉D₃BrN |

| Molecular Weight | 367.47 g/mol scbt.com |

| CAS Number | 1092921-73-7 scbt.com |

| Appearance | Solid |

| Solubility | Soluble in water |

Note: Some properties may vary slightly depending on the specific manufacturer and degree of deuteration.

Synthesis of Deuterated Surfactants

The synthesis of deuterated surfactants is a specialized field aimed at producing these valuable molecules for research purposes, particularly for neutron scattering studies. europa.eu The methods employed can range from chemical synthesis to microbial biosynthesis.

General Synthetic Approaches

Several strategies exist for introducing deuterium into surfactant molecules. One common method involves the use of deuterated starting materials in a conventional chemical synthesis route. For instance, a deuterated alkyl chain can be reacted with a hydrophilic head group to form the final deuterated surfactant. Another approach is through H/D exchange reactions, where a non-deuterated surfactant is treated with a deuterium source, such as D₂O, often in the presence of a catalyst like platinum on carbon, to replace hydrogen atoms with deuterium. europa.eu

The synthesis of more complex deuterated surfactants, such as those with specific labeling patterns or those derived from natural sources, can be more challenging and may require multi-step synthetic pathways. europa.eunih.gov For example, the synthesis of deuterated fatty acids, which can serve as precursors for various lipids and surfactants, has been a focus of research to meet the demand from the neutron scattering community. europa.eu

Specific Synthesis of this compound

The synthesis of this compound specifically involves the introduction of three deuterium atoms into one of the methyl groups of the trimethylammonium head group. A common synthetic route involves the reaction of N,N-dimethyl-1-hexadecanamine with a deuterated methylating agent, such as methyl-d3 iodide or methyl-d3 bromide. The quaternization reaction results in the formation of the desired deuterated cationic surfactant.

Applications in Research

The unique properties of this compound make it a valuable tool in a variety of research applications, particularly in studies involving neutron scattering and nuclear magnetic resonance.

Use in Neutron Scattering Studies

As previously mentioned, the significant difference in neutron scattering length between hydrogen and deuterium is a key advantage in neutron scattering experiments. nih.gov By using selectively deuterated surfactants like this compound, researchers can manipulate the scattering contrast to highlight specific regions of a molecular assembly. For instance, in a study of surfactant micelles, deuterating the head group allows for the detailed investigation of the micellar core and the arrangement of the hydrophobic tails. Conversely, deuterating the hydrophobic tails would allow for a clearer view of the hydrophilic corona and its interactions with the surrounding solvent. This technique has been instrumental in understanding the structure of surfactant layers at interfaces and the organization of complex fluid systems. uoregon.edu

Role in Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, the replacement of protons with deuterons simplifies the ¹H NMR spectrum by removing the signals from the deuterated positions. studymind.co.uk For this compound, the deuteration of one methyl group allows for a more detailed study of the other proton signals in the head group and the alkyl chain without the interference from the deuterated methyl group. This can provide valuable information about the local environment and dynamics of different parts of the surfactant molecule in various systems, such as in micelles or when interacting with other molecules. wikipedia.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

hexadecyl-dimethyl-(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZYPRNAOMGNLH-MUTAZJQDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Hexadecyltrimethylammonium Bromide D3

Synthetic Methodologies for Deuterated Surfactants: Innovations and Challenges

The creation of deuterated surfactants is driven by a significant demand, particularly for their application in neutron studies, where isotopic contrast is essential for structural analysis of micelles, lipids, and other self-assembled systems. europa.eu However, the synthesis of these molecules is not without its difficulties. A primary challenge is that many complex molecules, including certain surfactants, are not amenable to direct deuteration via simple hydrogen-deuterium (H/D) exchange. europa.eu This necessitates the development of more complex, multi-step synthetic routes which can be both time-consuming and resource-intensive, with some syntheses requiring more than 16 distinct steps. sine2020.eu

Innovations in this field often involve adapting known synthetic pathways for protonated (non-deuterated) molecules. sine2020.eu Researchers may employ metal-catalyzed H/D exchange under hydrothermal conditions, using deuterium (B1214612) oxide (D₂O) as the deuterium source, which is a cost-effective approach. europa.eugoogle.com Another strategy involves the use of amide compounds as starting materials for the synthesis of deuterated amines. epj-conferences.org The feasibility and chosen methodology depend heavily on the specific surfactant's structure and the desired location and extent of deuteration. sine2020.eu

When direct H/D exchange is not viable, chemists must resort to step-wise synthetic routes. sine2020.eu This approach involves building the target molecule through a sequence of chemical reactions. While a specific synthesis for Hexadecyltrimethylammonium Bromide-d3 is not widely published, a plausible pathway can be inferred from analogous syntheses of isotopically labeled Cetyltrimethylammonium Bromide (CTAB). For instance, the synthesis of [1-¹⁴C] labeled CTAB was achieved in a four-step process starting from [1-¹⁴C] hexadecanoic acid. bohrium.com This general sequence, involving the conversion of a fatty acid to an ester, then to an alcohol, followed by conversion to an alkyl bromide and final quaternization with trimethylamine, provides a logical framework for a deuterated synthesis. bohrium.com In such a step-wise approach, deuterium can be introduced at a specific, convenient stage of the reaction sequence.

A potential multi-step pathway is outlined below:

Table 1: Illustrative Step-wise Synthesis Approach for this compound

| Step | Starting Material | Reaction | Product | Rationale |

|---|---|---|---|---|

| 1 | Hexadecanoic acid | Reduction using a deuterated reducing agent (e.g., Lithium aluminum deuteride) | Hexadecanol-d_x_ | Introduction of deuterium at the alcohol functional group. |

| 2 | Hexadecanol-d_x_ | Bromination (e.g., with PBr₃) | 1-Bromohexadecane-d_x_ | Conversion to the alkyl halide precursor. |

| 3 | 1-Bromohexadecane-d_x_ | Quaternization with trimethylamine | Hexadecyltrimethylammonium Bromide-d_x_ | Formation of the final cationic surfactant. |

A more precise and often preferred method for creating specifically labeled compounds is the integration of deuterated precursors into a multi-step synthesis. sine2020.euvapourtec.com This strategy involves preparing a smaller, deuterated building block first and then using it in subsequent reactions to construct the final, more complex molecule. europa.eunih.gov This approach offers superior control over the exact position and number of deuterium atoms in the final product.

For this compound, a relevant precursor would be a deuterated version of the C16 alkyl chain. Research has demonstrated the successful synthesis of perdeuterated fatty acids, such as palmitic acid-d31 (the C16 fatty acid), which can then serve as starting materials for more complex lipids and surfactants. europa.eunih.gov For example, an enzyme-assisted synthesis has been used to incorporate deuterated fatty acids into phospholipids, showcasing the power of combining biocatalysis with traditional chemistry to achieve high purity and regioselectivity. nih.gov By starting with a pre-deuterated C16 chain (e.g., deuterated hexadecanol (B772) or hexadecyl bromide), the synthesis can proceed to the final quaternization step, ensuring the deuterium label is cleanly incorporated into the alkyl tail of the surfactant.

Analytical Verification of Deuteration Purity and Positional Specificity

Following synthesis, it is critical to verify the isotopic enrichment (purity) and the structural integrity of the deuterated compound. This ensures that the deuterium atoms are present in the expected quantity and at the correct positions within the molecule. A combined strategy utilizing both Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) is the standard approach for this comprehensive characterization. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the structural integrity and determining the position of deuterium labels. rsc.org In ¹H NMR spectroscopy, the successful incorporation of deuterium in place of a proton results in the disappearance or significant reduction in the intensity of the corresponding proton signal.

Conversely, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, confirming their presence and providing information about their chemical environment. The combination of these techniques provides unambiguous proof of the location of deuteration. Furthermore, by comparing the integration of signals in the ¹H NMR spectrum of the deuterated compound to its non-deuterated analogue, one can gain insights into the relative percentage of isotopic purity. epj-conferences.orgrsc.org For instance, the purity of commercial deuterated NMR solvents is routinely confirmed by ¹H NMR. avantorsciences.com

Mass spectrometry (MS) is indispensable for determining the isotopic purity and confirming the molecular weight of deuterated compounds. rsc.org High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), can readily distinguish between molecules that differ only in their isotopic composition (isotopologues). nih.gov

Table 2: Comparison of Analytical Techniques for Deuteration Analysis

| Technique | Primary Information Provided | Key Advantages | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Confirms position of deuteration (via signal disappearance). Provides relative isotopic purity. | Non-destructive; provides detailed structural information. | rsc.org |

| ²H NMR Spectroscopy | Directly confirms the presence and chemical environment of deuterium atoms. | Unambiguous detection of the deuterium label. | rsc.org |

| High-Resolution Mass Spectrometry (HR-MS) | Determines molecular weight and calculates isotopic enrichment (% deuteration) from isotopologue distribution. | High sensitivity; provides precise mass and isotopic distribution data. | rsc.orgnih.gov |

Micellization and Self Assembly Phenomena of Hexadecyltrimethylammonium Bromide D3

Methodologies for Critical Micelle Concentration Determination in Deuterated Media

The critical micelle concentration (CMC) represents the threshold concentration at which surfactant monomers begin to aggregate into micelles. Several experimental techniques are employed to determine the CMC of CTAB-d3 in deuterated media, each leveraging different physicochemical changes that occur upon micellization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly sensitive method for determining the CMC. The chemical shifts of the surfactant's protons are influenced by their local environment. researchgate.net When micelles form, the hydrocarbon tails are sequestered from the D₂O solvent, leading to a distinct change in the chemical shift of the proton signals. researchgate.netuni-muenchen.de By plotting the chemical shift against the surfactant concentration, a breakpoint is observed, which corresponds to the CMC. researchgate.net This technique is particularly advantageous as it can be used with small sample volumes, though the use of D₂O as a solvent can slightly alter the CMC value compared to H₂O. researchgate.net

Small-Angle Neutron Scattering (SANS): SANS is a powerful technique for studying the structure of micelles, and it can also be used to determine the CMC. ias.ac.in A marked change in the scattering pattern is observed at the onset of micelle formation. The use of deuterated CTAB in SANS experiments enhances the scattering contrast, enabling more precise structural analysis of the micelles. acs.org

Conductivity Measurements: For ionic surfactants like CTAB-d3, conductivity measurements offer a straightforward method for CMC determination. The specific conductivity of the solution changes as a function of surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the binding of counterions to the micelles, resulting in a lower slope. The intersection of these two linear regions provides the CMC value. researchgate.netresearchgate.net

Surface Tension Measurements: As a surfactant, CTAB-d3 lowers the surface tension of water. The surface tension decreases with increasing surfactant concentration until the surface becomes saturated with monomers. At this point, micelles form in the bulk solution, and the surface tension remains relatively constant. The concentration at which this plateau begins is the CMC. mdpi.com

The following table provides representative CMC values for Hexadecyltrimethylammonium Bromide in aqueous solutions, which are comparable to those expected for its deuterated counterpart in D₂O.

| Methodology | Temperature (°C) | CMC (mM) | Reference |

| NMR | 20-25 | 0.92 | sigmaaldrich.com |

| Isothermal Titration Calorimetry | 25 | 0.95 | tainstruments.com |

| Conductivity | 25 | 0.964 | nih.gov |

Thermodynamic Characterization of Micellization Processes

The spontaneous formation of micelles is governed by a delicate interplay of thermodynamic factors. The standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization provide quantitative insights into the driving forces of this self-assembly process. researchgate.netresearchgate.net

The micellization of CTAB-d3 in D₂O is predominantly an entropy-driven process. mdpi.com This is a hallmark of the hydrophobic effect, where the increase in entropy from the release of ordered water molecules surrounding the hydrophobic surfactant tails into the bulk solvent is the primary driving force for aggregation. wikipedia.org

The standard Gibbs free energy of micellization is negative, indicating a spontaneous process. researchgate.net The enthalpy of micellization (ΔH°m) for CTAB is generally small and can be endothermic (positive) at certain temperatures, meaning that heat is absorbed during micelle formation. tainstruments.comresearchgate.net The large, positive entropy change (ΔS°m) overcomes the often-unfavorable enthalpic contribution, leading to a net negative Gibbs free energy. researchgate.netresearchgate.net The relationship between these thermodynamic parameters is described by the Gibbs-Helmholtz equation: ΔG°m = ΔH°m - TΔS°m.

The thermodynamic parameters of micellization can be significantly modulated by the addition of cosolvents and by varying the ionic strength of the solution.

Cosolvents: The addition of polar organic cosolvents, such as propylene (B89431) glycol or short-chain alcohols, generally increases the CMC of CTAB. researchgate.netmdpi.com This is because the cosolvent can improve the solubility of the surfactant monomers in the bulk solution, making micelle formation less favorable. mdpi.com The presence of a cosolvent can also alter the enthalpy and entropy of micellization. researchgate.netresearchgate.net

Ionic Strength: Increasing the ionic strength by adding a salt like sodium bromide (NaBr) typically lowers the CMC of ionic surfactants like CTAB-d3. researchgate.net The added counterions screen the electrostatic repulsion between the positively charged headgroups of the surfactant molecules at the micelle surface. umd.edu This reduced repulsion facilitates the aggregation of monomers into micelles at a lower concentration. The addition of salt makes the micellization process more spontaneous, as reflected by a more negative ΔG°m. researchgate.net

Structural Elucidation and Morphological Transitions of Micellar Aggregates

CTAB-d3 micelles can adopt various shapes and sizes depending on factors such as concentration, temperature, and the presence of additives. The use of deuterated surfactants is particularly beneficial for structural studies using techniques like SANS. acs.org

At concentrations just above the CMC, CTAB typically forms spherical or slightly ellipsoidal micelles. ias.ac.innih.gov These consist of a hydrophobic core of alkyl chains and a hydrophilic shell of trimethylammonium headgroups. nih.govnih.gov As the surfactant concentration or ionic strength increases, these spherical micelles can grow and transition into elongated, rod-like, or cylindrical structures. researchgate.net This sphere-to-rod transition is a common feature of ionic surfactant systems and is driven by the screening of electrostatic repulsions between the headgroups, which allows for closer packing and one-dimensional growth. researchgate.net

Fundamental Mechanisms of Self-Assembly in Aqueous and Heterogeneous Systems

The self-assembly of Hexadecyltrimethylammonium Bromide-d3 in aqueous solutions is a spontaneous process driven by the hydrophobic effect. The long hexadecyl hydrocarbon tail is hydrophobic, while the trimethylammonium headgroup is hydrophilic. In an aqueous environment, these amphiphilic molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and water molecules. This leads to the formation of organized structures known as micelles.

Above a specific concentration, termed the critical micelle concentration (CMC), the surfactant monomers aggregate to form micelles. For the non-deuterated form, Hexadecyltrimethylammonium Bromide (CTAB), the CMC in water at 25°C is approximately 0.92 mM. sigmaaldrich.com Studies on the solvent isotope effect, comparing H₂O and D₂O, have shown that the CMC and aggregation number of alkyltrimethylammonium bromide surfactants can be influenced by the isotopic composition of the solvent. researchgate.net This suggests that deuteration of the surfactant molecule itself, as in this compound, can also subtly alter these properties due to changes in molecular interactions.

In heterogeneous systems, such as at a solid-liquid or liquid-liquid interface, the self-assembly of this compound can lead to the formation of different structures, such as adsorbed monolayers or bilayers. For instance, on negatively charged surfaces like silica (B1680970), the cationic headgroups of the surfactant molecules adsorb onto the surface, leading to the formation of aggregates that can range from circular projections to wormlike micelles, depending on factors like counterion binding. bris.ac.uk

The table below summarizes key micellization parameters for the non-deuterated analog, CTAB, which provides a baseline for understanding the behavior of the d3-variant.

| Parameter | Value | Conditions | Reference |

| Critical Micelle Concentration (CMC) | 0.92 mM | 20-25°C in water | sigmaaldrich.com |

| Aggregation Number | ~170 | In water | sigmaaldrich.com |

| Micellar Average Molecular Weight | 62,000 g/mol | In water | sigmaaldrich.com |

Computational Modeling and Molecular Dynamics Simulations of Deuterated Surfactant Assembly

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the self-assembly of surfactants at an atomic level. mdpi.com For Hexadecyltrimethylammonium Bromide, MD simulations have been used to study micelle formation, structure, and interactions with various interfaces. scielo.brnih.gov These simulations provide detailed insights into the arrangement of surfactant molecules within a micelle, the distribution of counterions, and the dynamics of micelle formation and dissolution.

The deuteration in this compound, where three hydrogen atoms in one of the methyl groups of the headgroup are replaced by deuterium (B1214612), can be incorporated into MD simulation models. While the chemical properties are nearly identical, the difference in mass between hydrogen and deuterium can influence vibrational modes and intermolecular interactions, which may have subtle effects on the simulated aggregation behavior. Coarse-grained models, such as the Martini force field, have been employed to study the self-assembly of CTAB over larger time and length scales, observing phenomena like micelle fusion and fission. rsc.org These models can be adapted to account for deuteration to predict differences in the self-assembly of d3-CTAB compared to its non-deuterated counterpart.

A key application of deuterated surfactants is in Small-Angle Neutron Scattering (SANS) with contrast variation. nih.govepj-conferences.org By selectively deuterating parts of the surfactant molecule or the solvent, specific components of a complex system can be made "invisible" to neutrons, allowing for the detailed structural characterization of the remaining components. nih.govnih.gov Computational models of deuterated surfactants are crucial for interpreting these SANS data accurately.

Role of Charge Screening and Removal in Directed Supramolecular Construction

The positively charged trimethylammonium headgroups of this compound molecules in a micelle create strong electrostatic repulsion between them. This repulsion opposes the aggregation process and influences the size and shape of the resulting micelles. The presence of counterions, such as the bromide ions (Br⁻), and any added salts in the solution plays a critical role in mitigating these repulsive forces through charge screening. nih.gov

The counterions accumulate near the micelle surface, forming an electrical double layer that partially neutralizes the charge of the headgroups. This screening of electrostatic repulsion allows the surfactant molecules to pack more closely, favoring the formation of larger and often non-spherical micelles, such as rod-like or worm-like structures. nih.gov The effectiveness of charge screening depends on the concentration and type of the counterions and any added electrolytes.

In some contexts, such as the self-assembly of nanoparticles at liquid-liquid interfaces, CTAB has been observed to act through a dual mechanism of charge screening and charge removal. nih.gov At low concentrations, it can act as a charge-screening promoter, while at higher concentrations, it can adsorb to and neutralize the surface charge of negatively charged nanoparticles, inducing their assembly. This dual role is a key aspect of its utility in directed supramolecular construction.

Impact of Counterions and Specific Additives on Micellar Aggregation and Dynamics

The nature of the counterion has a significant impact on the micellar properties of cationic surfactants like this compound. The binding affinity of the counterion to the micelle surface influences the degree of charge neutralization and, consequently, the CMC, aggregation number, and micelle morphology. bris.ac.uk For instance, bromide ions have a higher binding affinity to the cetyltrimethylammonium (CTA⁺) headgroup compared to chloride ions, resulting in a lower CMC for CTAB than for the corresponding chloride surfactant. bris.ac.uk

The addition of specific additives, such as alcohols or other organic molecules, can further modify the micellization behavior. mdpi.com Short-chain alcohols can partition between the aqueous phase and the micelles. When incorporated into the micelles, they can act as co-surfactants, affecting the packing of the surfactant molecules and the curvature of the micelle surface. This can lead to changes in micelle size and shape. For example, the addition of n-hexanol to CTAB solutions has been studied using SANS with deuterated components to probe the composition and morphology of the mixed micelles. nih.gov

The table below presents data on the effect of an antioxidant additive, propyl gallate (PG), on the aggregation number and size of CTAB micelles, as determined by SANS. nih.gov This illustrates how additives can tune the properties of the surfactant assemblies.

| PG Concentration (mM) | Aggregation Number (Nagg) | Semi-major Axis (a) (Å) | Semi-minor Axis (b) (Å) |

| 10 | 185 | 42.1 | 22.5 |

| 25 | 224 | 48.5 | 22.5 |

| 50 | 250 | 54.0 | 22.5 |

| 100 | 295 | 63.7 | 22.5 |

| 150 | 205 | 44.2 | 22.5 |

Data for 150 mM CTAB in the presence of varying concentrations of propyl gallate (PG). nih.gov

Interfacial Behavior of Hexadecyltrimethylammonium Bromide D3

Adsorption Mechanisms at Liquid-Liquid and Solid-Liquid Interfaces

The adsorption of CTAB-d3 at both liquid-liquid and solid-liquid interfaces is driven by the dual nature of its molecular structure. At a liquid-liquid interface, such as water-oil, the surfactant orients itself to minimize the unfavorable contact between its hydrophobic tail and the aqueous phase. researchgate.net Similarly, at a solid-liquid interface, adsorption is influenced by electrostatic interactions and hydrophobic forces between the surfactant and the solid surface. researchgate.net

On negatively charged surfaces like silica (B1680970), the adsorption process often follows a two-step model. researchgate.net Initially, the positively charged headgroups of the CTAB-d3 molecules are attracted to the negatively charged surface through electrostatic forces, forming a monolayer. researchgate.net As the concentration of the surfactant increases, a second layer can form through hydrophobic interactions between the hydrocarbon tails of the adsorbed and free surfactant molecules, leading to a bilayer structure. researchgate.net

Interfacial Tension Measurements and Adsorption Isotherms

The presence of CTAB-d3 in a solution significantly reduces the interfacial tension between two immiscible liquids or between a liquid and a solid. researchgate.net As the concentration of CTAB-d3 increases, more molecules adsorb to the interface, causing a progressive decrease in surface tension. uomustansiriyah.edu.iq This continues until the interface becomes saturated with surfactant molecules. uomustansiriyah.edu.iq At this point, the surfactant molecules begin to form aggregates, known as micelles, within the bulk solution. uomustansiriyah.edu.iq The concentration at which this occurs is termed the critical micelle concentration (CMC). uomustansiriyah.edu.iq Beyond the CMC, the surface tension remains relatively constant. uomustansiriyah.edu.iq For instance, the CMC for standard CTAB in water is approximately 0.92 mM to 1 mM. sigmaaldrich.commdpi.com

Adsorption isotherms describe the relationship between the concentration of the surfactant in the bulk solution and the amount adsorbed onto a surface at a constant temperature. researchgate.net For CTAB, studies on silica have shown that the adsorption isotherm can be characterized by different regions, corresponding to monolayer and bilayer formation. researchgate.netnrct.go.th The Freundlich isotherm model has been used to describe the adsorption of CTAB on certain materials, indicating a heterogeneous surface. mdpi.com

Below is a table summarizing key interfacial properties of Hexadecyltrimethylammonium Bromide (CTAB), which are expected to be very similar for its deuterated analogue.

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | ~0.92 - 1.0 mM | In pure water, 20-25 °C |

| Micellar Average Molecular Weight | 62,000 | |

| Aggregation Number | 170 | |

| pH | 5.0-7.0 | 36.4 g/L solution at 25 °C |

Data sourced from references sigmaaldrich.commdpi.com.

Formation of Monolayers and Bilayer Structures at Interfaces

CTAB-d3 is well-documented to form organized molecular structures such as monolayers and bilayers at various interfaces. At the air-water interface, CTAB molecules form a monolayer where the hydrophilic headgroups are in the water and the hydrophobic tails are directed towards the air. nih.gov Molecular dynamics simulations have shown that in mixed monolayers with other lipids like DPPC, CTAB can have a condensing effect. nih.gov

At solid-liquid interfaces, the formation of these structures is highly dependent on the surface and the surfactant concentration. On negatively charged surfaces like mica and silica, CTAB forms bilayers. researchgate.netrsc.org The initial layer adsorbs via ion exchange, with the cationic headgroups replacing other cations on the surface. rsc.org The second layer then assembles with the hydrophobic tails interdigitating with those of the first layer. rsc.orgrhhz.net Studies on gold (Au) surfaces have also confirmed the formation of CTAB bilayers, with an estimated thickness of 3.00 to 3.15 nm. rhhz.net However, on very small gold nanoparticles (1-3 nm), simulations suggest that a monolayer is formed instead of a bilayer. rsc.org

The arrangement of these layers can vary. For example, on smectite clay, CTAB can form monolayers, bilayers, or paraffin-type configurations within the clay galleries, depending on the loading density. researchgate.net

Interactions with Colloidal Particles at Fluid Interfaces

The interaction between CTAB-d3 and colloidal particles at fluid interfaces is a key area of research, particularly for creating structured materials. nih.gov These interactions can be a combination of direct forces (like electrostatic) and interface-mediated forces (like capillary forces). nih.gov

CTAB-d3 Assisted Self-Assembly of Nanoparticles at Interfaces

CTAB-d3 is highly effective in promoting the self-assembly of colloidal nanoparticles at liquid-liquid interfaces, such as a water-oil boundary. researchgate.net This process can be used to create two-dimensional arrays from various nanoparticles, including those made of gold (Au), silica (SiO₂), platinum (Pt), and titanium dioxide (TiO₂). researchgate.net

The mechanism behind this self-assembly can vary with the concentration of CTAB-d3. researchgate.net

Charge Screening : At very low, sub-micromolar concentrations, CTAB can induce self-assembly of negatively charged nanoparticles by screening their surface charge. This physical effect allows nanoparticles to pack closely at the interface without needing to remove their surface charge completely. researchgate.net

Chemical Adsorption : For nanoparticles that allow CTAB to adsorb onto their surface, such as gold, the mechanism can switch to chemical adsorption as the concentration increases. researchgate.net

This surfactant-assisted assembly is a powerful method for constructing functional nanoparticle arrays without requiring additional chemical modifiers. researchgate.net The process is also utilized in forming three-dimensional structures like Pickering emulsions, where nanoparticles stabilize the interface of emulsion droplets. researchgate.net The presence of CTAB molecules can also alter the wettability of a surface, such as highly ordered pyrolytic graphite (B72142) (HOPG), facilitating the deposition and arrangement of gold nanorods. nih.gov

Dynamics of Surfactant Distribution and Exchange Across Interfacial Boundaries

The distribution of CTAB-d3 molecules is a dynamic process involving constant exchange between the bulk solution, the interface, and micelles. nih.gov Molecular dynamics simulations have revealed that CTAB molecules can exchange between micelles through fusion and fission events. nih.gov

The adsorption of CTAB at an interface is not always permanent. For instance, when micelles begin to form in a solution, a significant desorption of CTAB from the air/solution interface can occur. nih.gov This happens because, under these conditions, the formation of micelles is energetically more favorable than maintaining a saturated monolayer at the interface. nih.gov The kinetics of adsorption can be modeled as a diffusion-controlled process. curtin.edu.au Studies on the adsorption behavior of CTAB-modified cellulose (B213188) nanocrystals (CNCs) have shown that the distribution and thickness of the adsorbed layers are influenced by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. mdpi.com

Advanced Spectroscopic Investigations of Hexadecyltrimethylammonium Bromide D3 Systems

Small-Angle Neutron Scattering (SANS) for Supramolecular Architecture Analysis

Small-Angle Neutron Scattering (SANS) is a powerful technique for analyzing the structure of materials on a nanometer to micrometer scale. In the study of surfactant systems, SANS provides detailed information on the size, shape, and aggregation of micelles. The use of deuterated compounds, such as Hexadecyltrimethylammonium Bromide-d3 (CTAB-d3), is particularly advantageous in SANS experiments. SANS has been employed to investigate the solubilization behavior of various compounds within cetyltrimethylammonium bromide (CTAB) micelles. researchgate.net The technique is also used to characterize the equilibrium structures of CTAB in the presence of salts like sodium salicylate (B1505791) (NaSal), which can induce the formation of wormlike micelles. researchgate.netnih.gov

Application of Contrast Variation Techniques for Component-Specific Resolution

Contrast variation is a key technique in SANS that utilizes the different neutron scattering lengths of hydrogen and deuterium (B1214612). nih.gov By selectively deuterating a component in a multi-component system, its scattering contribution can be highlighted or matched to the solvent, effectively making it "invisible". nih.gov This allows for the individual components of a complex assembly to be studied. For instance, in mixed surfactant systems, such as those containing both hydrogenated and deuterated surfactants, contrast variation can be used to determine the composition of the resulting vesicles or micelles. umn.edunih.gov

In studies of polymer-surfactant interactions, deuterated surfactants like CTAB-d3 are used in conjunction with hydrogenated polymers. By adjusting the D2O/H2O ratio of the solvent to match the scattering length density of the deuterated surfactant, the scattering from the surfactant can be nullified, allowing for the direct observation of the polymer's conformation within the complex. This approach has been used to study the interactions between CTAB and polymers like sodium carboxymethylcellulose. researchgate.net

The analysis of SANS data from such experiments can provide quantitative information about the composition of mixed aggregates. For example, in a study of catanionic surfactant mixtures of CTAB and sodium octylsulfate (SOS), where the SOS was partially deuterated, a modified Guinier analysis of the SANS data revealed a vesicle composition of 45 mol % CTAB. umn.edu

Development of Scattering Models for Micellar and Polymeric Assemblies

The interpretation of SANS data relies on the application of mathematical models that describe the scattering from particles of a certain shape and interaction potential. For CTAB micellar solutions, the SANS data is often analyzed in terms of a form factor, which describes the shape of the micelles, and a structure factor, which accounts for inter-micellar interactions. researchgate.net

Commonly used models for CTAB micelles include the core-shell oblate ellipsoidal form factor combined with a mean spherical approximation (RMSA) structure factor. researchgate.net In some cases, a model of polydisperse spheres interacting through a screened Coulomb potential has been successfully applied. researchgate.net When studying the solubilization of molecules within micelles using deuterated surfactants like d-CTAB, a core-shell model can be employed to determine the location of the solubilized molecules. researchgate.net

The table below presents structural parameters obtained from model-fitting analysis of SANS data for CTAB and a photoswitchable surfactant (E-PS).

| Parameter | CTAB | E-PS |

| Core-shell oblate ellipsoidal form factor | Applied | Applied |

| Mean spherical approximation (RMSA) structure factor | Applied | Applied |

Table 1: Models applied to SANS data of CTAB and E-PS micellar solutions. researchgate.net

For more complex systems, such as wormlike micelles formed by CTAB in the presence of NaSal, different models are required. The data for these systems can be analyzed using models for flexible cylinders, allowing for the determination of parameters such as the contour length and Kuhn length of the micelles. researchgate.net

Neutron Reflectometry for Characterization of Thin Films and Stratified Media

Neutron reflectometry (NR) is a surface-sensitive technique that provides detailed structural information about thin films and interfaces with sub-nanometer resolution. epj-conferences.org It is particularly well-suited for studying biological membrane systems and the interactions of various molecules with these membranes. nih.govnih.gov The technique relies on measuring the reflectivity of a neutron beam from a flat interface, which depends on the scattering length density (SLD) profile perpendicular to the surface.

The use of deuterated compounds like this compound is highly beneficial in NR studies. By selectively deuterating components and using a mixture of H2O and D2O as the subphase, specific parts of a layered system can be highlighted or made invisible, a principle similar to contrast variation in SANS. nih.gov This allows for the detailed characterization of the structure and composition of adsorbed surfactant layers at interfaces. For example, NR can be used to study the adsorption of CTAB at the air-water or solid-liquid interface.

In the context of complex systems, such as drug delivery vehicles interacting with model cell membranes, NR can provide key mechanistic insights into membrane binding, remodeling, and translocation. nih.gov While specific studies on this compound using NR are not detailed in the provided context, the principles of using deuterated surfactants are directly applicable and crucial for obtaining high-resolution structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and environment of molecules. In the context of surfactant systems, NMR is used to study the properties of both the surfactant molecules themselves and other molecules interacting with the surfactant aggregates.

Solution-State NMR for Structural Studies of Membrane Proteins in Deuterated Detergents

Solution-state NMR is a powerful method for determining the three-dimensional structure of small membrane proteins. nih.govcapes.gov.br A major challenge in these studies is to create a sample environment that solubilizes the membrane protein while mimicking its native lipid bilayer environment. Detergent micelles are commonly used for this purpose. nih.gov

The use of deuterated detergents, such as this compound, is advantageous in these experiments. By using a deuterated detergent, the signals from the detergent in the ¹H NMR spectrum are minimized, which reduces spectral crowding and allows for the clearer observation of the signals from the protein. This is crucial for the assignment of protein resonances and the subsequent structure calculation.

Membrane proteins are reconstituted in mixed micelles with detergents for NMR studies. nih.gov For example, the E. coli outer membrane protein X (OmpX) has been studied in dihexanoylphosphatidylcholine (DHPC) micelles, showing that the central part of the protein is covered by a fluid monolayer of lipid molecules, which mimics the embedding of the protein in a biological membrane. nih.gov

Deuterium NMR for Probing Molecular Orientation and Segmental Mobility

Deuterium (²H) NMR spectroscopy is a highly effective technique for studying the molecular dynamics and ordering of molecules in anisotropic environments, such as liquid crystals and biological membranes. nih.gov By selectively deuterating specific positions on a molecule, the orientation and mobility of those segments can be probed.

In the case of this compound, deuterium NMR can be used to study the dynamics of the trimethylammonium headgroup. Variable temperature solid-state ²H NMR studies on bulk CTAB-d9 have revealed a complex hierarchy of molecular motions. nih.gov These include fast continuous methyl rotations and three-fold jumps about the C-N axis at all temperatures, with 180° flips of the entire molecule starting around 0 °C, and rotation about the long hydrocarbon chain axis beginning at 90 °C. nih.gov

Deuterium NMR line shape and relaxation rate studies provide quantitative information about the rates and activation energies of these motions. iaea.org The orientational order parameter, which describes the degree of alignment of a molecular segment with respect to a director axis, can also be determined from the quadrupolar splitting in the deuterium NMR spectrum. nih.gov

The table below summarizes the types of molecular motions of CTAB identified by ²H NMR and the temperatures at which they are observed.

| Molecular Motion | Temperature Range (°C) |

| Fast continuous methyl rotations | -40 to 120 |

| 3-fold jumps about the main chain C-N axis | -40 to 120 |

| 180° flips about the hydrocarbon chain molecular axis | Starts around 0 |

| Rotation about the hydrocarbon chain axis | Starts at 90 |

Table 2: Molecular motions of CTAB as a function of temperature, identified by ²H NMR. nih.gov

NMR Diffusion Studies for Hydrodynamic Sizing of Micellar Aggregates

Nuclear Magnetic Resonance (NMR) diffusion studies, particularly Diffusion Ordered Spectroscopy (DOSY), serve as a powerful non-invasive technique for characterizing the aggregation behavior of surfactants in solution. nih.gov This method measures the translational diffusion coefficients of molecules, which are directly related to their size and shape. For systems involving this compound, the deuterated methyl groups on the trimethylammonium headgroup can provide a distinct signal for analysis or, more commonly, the non-deuterated protons of the alkyl chain are observed while working in a deuterated solvent like D₂O.

The core principle of the experiment, often a Pulsed Gradient Spin-Echo (PGSE) sequence, involves applying magnetic field gradients to spatially label the positions of molecules. nih.gov Molecules that diffuse during a set delay time (Δ) will experience a different magnetic field strength, leading to an attenuation of the NMR signal. The extent of this signal decay is a function of the diffusion coefficient (D).

For spherical particles, the Stokes-Einstein equation can then be used to calculate the hydrodynamic radius (Rₕ) from the experimentally determined diffusion coefficient:

D = kₛT / 6πηRₕ

where:

D is the diffusion coefficient

kₛ is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

In a typical study of this compound, a significant drop in the diffusion coefficient is observed as the concentration surpasses the critical micelle concentration (CMC). This change signifies the transition from rapidly diffusing individual surfactant monomers to much larger, and therefore slower-moving, micellar aggregates. By measuring the diffusion coefficient of the micelles, their average hydrodynamic size can be accurately determined. nih.gov DOSY-NMR is particularly advantageous as it can distinguish between different species in a mixture based on their diffusion rates, allowing for the simultaneous characterization of monomers, micelles, and any other aggregates present in the solution. nih.gov

Table 1: Diffusion Coefficients and Calculated Hydrodynamic Radii for Surfactant Systems This table presents representative data on how diffusion coefficients measured by NMR can be correlated with the size of aggregates. While data for the d3 variant is specific, the values are comparable to its non-deuterated analogue, Cetyltrimethylammonium Bromide (CTAB).

| System | Concentration | Measured Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) | Calculated Hydrodynamic Radius (Rₕ) (nm) | Reference Method |

|---|---|---|---|---|

| Insulin Oligomers | Formulated Product | ~0.8 - 1.0 | ~2.4 - 3.0 (Dimer/Hexamer Average) | DOSY-NMR nih.gov |

| Ribonuclease A (Monomer) | Standard Solution | ~11.7 | ~2.1 | DOSY-NMR nih.gov |

| Amide-containing Surfactant | Above CMC | Not Specified | Small, spherical micelles indicated | NMR Diffusometry nih.gov |

Complementary Spectroscopic and Scattering Methods

Static and Dynamic Light Scattering (SLS and DLS) are fundamental techniques for investigating the size, shape, and distribution of colloidal particles such as the micellar aggregates formed by this compound. mpg.de

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution. researchgate.net These fluctuations are analyzed using an autocorrelator to determine the translational diffusion coefficient (D) of the aggregates. Similar to NMR diffusion studies, the hydrodynamic radius (Rₕ) is then calculated via the Stokes-Einstein equation. DLS is particularly effective for determining the average size and the polydispersity (the width of the size distribution) of micellar populations. researchgate.netresearchgate.net Studies on cetyltrimethylammonium bromide (CTAB) show that as concentration increases above the CMC, the hydrodynamic radius of the micelles can grow, often indicating a transition from small, spherical structures to larger, rod-like or worm-like micelles. researchgate.net This growth is often promoted by the addition of salts like KBr, which screen the electrostatic repulsion between the cationic headgroups. researchgate.net

Static Light Scattering (SLS) , in contrast, measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. mpg.de This technique provides information about the weight-average molecular weight (Mw) of the aggregates, their radius of gyration (Rg), and the second virial coefficient (A₂), which describes the interactions between particles. mpg.de By analyzing the relationship between Rg and Mw, insights into the shape of the aggregates (e.g., spherical, rod-like, or random coil) can be deduced. SLS is a powerful tool for studying the initial stages of micelle formation and tracking their growth kinetics under different conditions. nih.gov

Table 2: Hydrodynamic Radii of CTAB Micelles Measured by DLS Data for CTAB, the non-deuterated analogue of this compound, illustrates typical findings from DLS experiments.

| CTAB Concentration (M) | Added KBr (M) | Average Hydrodynamic Radius (Rₕ) (nm) | Observed Micelle Shape |

|---|---|---|---|

| 0.06 | 0 | ~3.0 | Spherical researchgate.net |

| 0.20 | 0 | ~5.0 | Coexistence of spherical and non-spherical researchgate.net |

| 0.25 | 0 | ~7.5 | Cylindrical researchgate.net |

| 0.35 | 0 | ~11.0 | Cylindrical researchgate.net |

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that allows for the direct visualization of adsorbed surfactant aggregates on a substrate at the nanoscale. nih.gov Unlike scattering or spectroscopic methods that provide averaged information from a bulk solution, AFM generates a three-dimensional topographic map of a surface, revealing the morphology of individual structures. nih.gov

In studies of this compound, a droplet of the solution is typically deposited onto a smooth, atomically flat substrate, most commonly mica, due to its hydrophilic nature. sciengine.com As the surfactant molecules adsorb onto the surface, they self-assemble into various structures depending on the bulk concentration and other solution conditions. AFM can be operated in situ in the liquid environment or on dried samples. sciengine.com

AFM imaging has been instrumental in confirming the structural transitions of adsorbed CTAB aggregates. sciengine.com At concentrations below the CMC, individual molecules or small patches may be seen. As the concentration approaches and exceeds the CMC, distinct morphologies emerge. Common observations include:

Spherical or hemispherical micelles: Small, globular aggregates adsorbed on the surface.

Cylindrical or worm-like micelles: Elongated, thread-like structures that can form networks across the surface.

Bilayer films: At higher concentrations, the cylindrical micelles can merge to form a continuous, flat surfactant bilayer covering the substrate. sciengine.com

These direct observations provide invaluable confirmation of the aggregate shapes inferred from scattering and spectroscopic data and offer insights into the mechanisms of surface adsorption and self-assembly. sciengine.comresearchgate.net

Table 3: Morphological Observations of CTAB on Mica by AFM

| CTAB Concentration | Observed Surface Morphology | Typical Dimensions |

|---|---|---|

| 0.5 x CMC | Layered film structures | Not specified sciengine.com |

| 2.0 x CMC | Transition from globular to cylindrical micelles | Height varies, 5-15 nm for aggregates sciengine.comresearchgate.net |

| High Concentration | Transition from cylindrical micelles to flat films | Bilayer thickness ~2.0-2.4 nm sciengine.comresearchgate.net |

Transmission Electron Microscopy (TEM) is a premier imaging technique for the direct visualization of nanoscale and sub-nanoscale structures. researchgate.net By passing a beam of electrons through an ultrathin sample, TEM can generate high-resolution, two-dimensional projection images of particles, revealing their size, shape, and morphology with remarkable detail. nih.gov

For the study of this compound aggregates, sample preparation is critical. Because the micelles exist in a liquid solution, they must be transferred to a TEM grid and prepared in a way that preserves their structure under the high vacuum of the microscope. Common methods include:

Negative Staining: The sample on the grid is treated with a solution of a heavy metal salt (e.g., uranyl acetate). The stain solution pools around the surfactant aggregates and, once dry, creates a dark, electron-dense background against which the lighter, unstained micelles are clearly visible.

Cryogenic-TEM (Cryo-TEM): This technique involves flash-freezing a thin layer of the solution in a cryogen (like liquid ethane), trapping the micelles in a layer of vitrified (non-crystalline) ice. The sample is then imaged at cryogenic temperatures. Cryo-TEM is considered the gold standard as it preserves the aggregates in a near-native, fully hydrated state. nih.gov

TEM provides definitive visual evidence to complement the indirect measurements from scattering and spectroscopic techniques. mdpi.com For example, where DLS might suggest a transition from spherical to rod-like micelles, TEM can provide direct images confirming the presence of spherical particles at lower concentrations and elongated, cylindrical structures at higher concentrations or upon the addition of salt. researchgate.netacs.org It allows for the direct measurement of micelle dimensions, such as the diameter of spherical micelles or the length and width of cylindrical ones. mdpi.com

Table 4: Compound Names

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| This compound | Hexadecyl(trimethyl-d3)azanium bromide |

| CTAB | Cetyltrimethylammonium Bromide / Hexadecyltrimethylammonium Bromide merckmillipore.com |

| KBr | Potassium Bromide researchgate.net |

| D₂O | Deuterium Oxide |

Applications in Advanced Materials and Nanoscience Research Context

Templating Agent in Directed Nanoparticle Synthesis and Morphological Control

Hexadecyltrimethylammonium Bromide-d3 plays a crucial role as a templating agent in the synthesis of various nanomaterials. Its self-assembly into micelles in solution provides a scaffold around which nanoparticles can form and grow, allowing for precise control over their size and shape.

In the seed-mediated synthesis of gold nanorods (AuNRs), CTAB is a key component in the growth solution. nanohybrids.netnih.govnih.gov The surfactant forms a bilayer on the surface of the growing gold nanoparticles. nih.gov The use of deuterated CTAB (CTAB-d3) in conjunction with Small-Angle Neutron Scattering (SANS) allows for the in-situ investigation of the CTAB-d3 shell around the gold nanorods during their formation. d-nb.info This is because the deuterium (B1214612) provides a strong contrast against a hydrogenated solvent, enabling detailed characterization of the surfactant layer's thickness and density.

Simultaneous Small-Angle X-ray and Neutron Scattering (SAXS/SANS) experiments can correlate the evolution of the gold nanorod size with the structure of the CTAB-d3 template. d-nb.info Such studies have revealed that the CTAB-d3 forms a stabilization shell of approximately 32 Å thick around the growing nanorods. d-nb.info

CTAB is widely used as a structure-directing agent in the synthesis of mesoporous silica (B1680970) materials, such as MCM-41. researchgate.net The surfactant molecules assemble into cylindrical micelles, which act as a template for the condensation of silica precursors. After the silica framework is formed, the surfactant template is removed, typically by calcination, leaving behind a highly ordered porous structure. researchgate.net

The use of CTAB-d3 in these syntheses is particularly advantageous for NMR spectroscopy and neutron scattering studies aimed at understanding the formation mechanism of these materials. Deuterium labeling of the surfactant allows researchers to probe the arrangement and dynamics of the CTAB-d3 molecules within the silica matrix before and during the templating process.

The anisotropic growth of nanoparticles, such as gold nanorods, is a complex process directed by the surfactant. It is understood that CTAB, in conjunction with silver ions, preferentially binds to certain crystallographic faces of the growing gold nanocrystals, inhibiting growth in those directions and promoting elongation along a specific axis. nanohybrids.netnih.gov

By employing CTAB-d3 in SANS experiments, researchers can gain detailed insights into the packing and arrangement of the surfactant molecules on different facets of the nanoparticles. This information is critical for understanding how the CTAB-d3 bilayer structure influences the anisotropic growth. The contrast provided by the deuterated headgroups allows for the precise determination of the surfactant layer's structure and its role in directing the final morphology of the nanoparticles. d-nb.infocore.ac.uk

Role in the Formation of Supramolecular Polymers and Complex Network Structures

In studies of complex network structures, such as those formed by polymers and surfactants, CTAB-d3 can be used to probe the interactions and spatial organization of the different components. For example, in a system containing a polymer and CTAB-d3 micelles, SANS can be used to determine how the polymer chains interact with and arrange themselves around the deuterated micelles.

Stabilization of Colloidal Dispersions and Emulsions

CTAB is an effective stabilizing agent for colloidal dispersions and emulsions due to its ability to adsorb at interfaces and create a charged layer that prevents particle aggregation or droplet coalescence. The stability of such systems can be investigated using techniques like SANS.

By using CTAB-d3 and a contrast-matching solvent, the scattering from the surfactant layer at the particle or droplet surface can be isolated. This allows for the direct measurement of the adsorbed layer thickness and conformation, providing crucial information about the stabilizing mechanism. SANS studies on sterically stabilized colloidal silica dispersions have demonstrated the ability to characterize the adsorbed polymer layer by contrast matching it with the aqueous phase. nih.gov

Investigation of Biological Membranes and Mimetic Systems for Structural Characterization

Model membranes and membrane mimetic systems, such as micelles and bicelles, are essential for studying the structure and function of membrane proteins and for understanding the biophysical properties of biological membranes. nih.gov Neutron scattering, in combination with deuterium labeling, is a powerful tool for these investigations. nih.govnih.gov

By incorporating CTAB-d3 into these model systems, researchers can use SANS to determine the location and conformation of the surfactant molecules within the membrane mimetic. For instance, in a mixed micelle system, deuterating one of the components allows for the determination of its distribution within the micelle. This approach provides detailed structural information that is often not accessible by other techniques.

Below is a table summarizing the key applications of this compound in the research contexts discussed:

| Application Area | Specific Use of CTAB-d3 | Primary Analytical Technique | Information Gained |

| Nanoparticle Synthesis | Templating agent for gold nanorods and mesoporous silica. | SANS, NMR | Structure and thickness of the surfactant shell, mechanism of anisotropic growth. |

| Supramolecular Polymers | Component in self-assembling systems. | SANS | Size, shape, and aggregation behavior of supramolecular structures. |

| Colloidal Dispersions | Stabilizing agent for particles and emulsions. | SANS | Adsorbed layer thickness and conformation, stabilization mechanism. |

| Biological Membranes | Component of model membranes and mimetic systems. | SANS, Neutron Reflectivity | Location and conformation of surfactant molecules within the mimetic system. |

Methodological Contributions of Hexadecyltrimethylammonium Bromide D3 in Chemical and Biological Research

Enhancement and Optimization of Nucleic Acid Precipitation and Extraction Protocols

Hexadecyltrimethylammonium Bromide (CTAB) is a well-established cationic detergent utilized for the precipitation and extraction of nucleic acids, particularly from organisms with high polysaccharide content. sigmaaldrich.comsigmaaldrich.comnih.gov The non-deuterated form of this compound is a key component in many lysis buffers, where it aids in the removal of membrane lipids and facilitates cell lysis. plos.org The CTAB method is effective for isolating high-quality DNA and RNA from a wide array of plant species and is adaptable for use with small tissue samples. plos.orgplos.org Optimization of CTAB protocols often involves adjustments to incubation times, centrifugation speeds, and the chemical composition of the buffers to enhance the yield and purity of the extracted nucleic acids. researchgate.netnih.gov

While direct research on the specific advantages of Hexadecyltrimethylammonium Bromide-d3 in these protocols is not extensively documented in the provided search results, the principles of isotopic labeling suggest potential benefits. The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of the molecule, which could influence its interaction with nucleic acids and other cellular components. This might lead to more selective precipitation or improved separation from contaminants. Further empirical studies are needed to fully elucidate the specific enhancements that deuteration brings to these widely used extraction methods.

Development of High-Quality RNA and DNA Isolation Techniques from Challenging Biological Matrices

The isolation of high-quality nucleic acids from certain biological sources, such as plants rich in polysaccharides and polyphenols or fungal tissues, presents significant challenges. nih.govnih.govyoutube.com These contaminating molecules can co-precipitate with DNA and RNA, inhibiting downstream enzymatic reactions like PCR. nih.gov CTAB-based protocols are particularly effective in overcoming these issues by selectively precipitating nucleic acids while leaving many contaminants in solution. nih.gov Modifications to the standard CTAB protocol, such as the inclusion of other detergents like Sodium Dodecyl Sulfate (B86663) (SDS) and enzymes like proteinase K, have been shown to improve the lysis of cell walls and the removal of proteins, resulting in higher yields of pure DNA. nih.govnih.gov The use of CTAB has been successfully applied to extract high-quality RNA from challenging plant families like Malvaceae, which are high in mucilage. nih.gov

The application of this compound in these specialized protocols could offer further refinements. The altered properties due to deuteration might enhance the differential precipitation of nucleic acids from the complex milieu of challenging biological matrices, potentially leading to even higher purity and yield. However, specific research findings detailing these advantages for the d3 variant are not prevalent in the provided search results.

Application in Protein Electrophoretic Systems for Molecular Weight Determination Methodologies

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation and molecular weight determination of proteins. nih.govresearchgate.net While sodium dodecyl sulfate (SDS)-PAGE is the most common method, the cationic detergent Hexadecyltrimethylammonium Bromide (CTAB) offers an alternative system, particularly for proteins that exhibit anomalous behavior in the presence of SDS. researchgate.netnih.gov CTAB-PAGE can be used to estimate the subunit molecular weights of a wide variety of proteins. researchgate.netnih.gov Furthermore, some studies have shown that proteins can retain their native enzymatic activity after separation by CTAB-PAGE, which is a significant advantage over the denaturing conditions of SDS-PAGE. nih.govcapes.gov.br The interaction between surfactants and proteins is complex and can be influenced by the nature of the surfactant and the protein concentration. nih.govnih.gov

The use of deuterated detergents is particularly valuable in nuclear magnetic resonance (NMR) studies of membrane proteins, as it eliminates interfering proton signals from the detergent itself, leading to better spectral resolution and sensitivity. tandfonline.com While the direct application of this compound in routine protein electrophoresis for molecular weight determination is not explicitly detailed in the provided search results, its utility in specialized spectroscopic techniques that are often coupled with separation methods is implied. The ability to use a deuterated surfactant could be beneficial in techniques that combine electrophoretic separation with subsequent structural analysis, where minimizing background signals from the surfactant is crucial.

Impact on the Study of Complex Biological Membrane Systems and Lipid Bilayers

Model lipid bilayers are essential tools for investigating the structure and function of biological membranes and the proteins embedded within them. mdpi.comrsc.org These artificial systems allow for the controlled study of membrane properties and the interactions of various molecules, such as drugs and antimicrobial peptides, with the lipid bilayer. nih.govresearchgate.net Cationic surfactants like dioctadecyldimethylammonium bromide (DODAB), a compound structurally related to CTAB, are used to create model membranes for studying their dynamic and thermotropic phase behavior. nih.govresearchgate.net

The most significant methodological contribution of this compound is in the study of these complex biological systems using neutron scattering techniques. nih.gov The large difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation studies. nih.govnih.gov By selectively deuterating components of a system, such as the surfactant in a model membrane, researchers can make specific parts of the system "visible" or "invisible" to neutrons. This enables the detailed structural and dynamic characterization of individual components within a complex assembly. For example, using deuterated surfactants allows for the scattering contribution from the detergent micelles to be removed, which would otherwise dominate the signal. nih.gov This isotopic labeling strategy is crucial for elucidating the structure of membrane proteins within a lipid environment and for understanding the intricate interactions within biological membranes. nih.govnih.gov

Future Research Directions and Unresolved Challenges

Development of Novel and Economically Viable Deuteration Strategies

A significant hurdle in the widespread application of CTAB-d3 and other deuterated molecules is the high cost and complexity of their synthesis. Current deuteration methods are often expensive and time-consuming. Therefore, the development of novel and economically viable deuteration strategies is a critical area of future research. Promising avenues include the exploration of transition-metal-catalyzed C-H activation and biocatalysis. These approaches have the potential to offer more efficient and environmentally friendly routes to producing deuterium-labeled compounds, thereby making them more accessible for a broader range of scientific investigations.

Exploration of Hexadecyltrimethylammonium Bromide-d3 in Emerging Nanomaterial Architectures

The unique properties of CTAB-d3 make it a compelling candidate for a structuring agent in the synthesis of advanced nanomaterials. Its role in the formation of various nanoarchitectures is an area ripe for exploration. Future research will likely focus on utilizing CTAB-d3 to control the size, shape, and surface chemistry of nanoparticles, leading to the development of novel materials with tailored properties for applications in catalysis, sensing, and drug delivery. The ability to selectively deuterate either the headgroup or the tail of the surfactant molecule provides a powerful tool for probing the specific interactions that govern nanoparticle formation and stabilization.

Advanced Characterization of Dynamic Supramolecular Assemblies and Phase Transitions

The self-assembly of surfactants into micelles, vesicles, and other supramolecular structures is a dynamic process that is sensitive to changes in concentration, temperature, and the presence of additives. Selective deuteration of CTAB has been shown to influence its micellization properties. Studies have indicated that deuterated CTAB forms micelles with a smaller aggregation number and a higher degree of counter-ion dissociation. This is attributed to the stronger C-D bond compared to the C-H bond, which affects the effective head group area and packing parameter. Further investigation into the thermodynamics and kinetics of these phase transitions is crucial. Advanced characterization techniques, such as small-angle neutron scattering (SANS), can provide unprecedented insights into the structure and dynamics of these assemblies. For instance, heat capacity measurements have identified two solid-solid phase transitions and one fusion transition in non-deuterated hexadecyltrimethylammonium bromide, providing a baseline for comparative studies with its deuterated counterpart.

Integration of Multi-Scale Computational Modeling with Experimental Data for Predictive Understanding

To gain a more profound and predictive understanding of the behavior of CTAB-d3 systems, the integration of multi-scale computational modeling with experimental data is essential. Computational simulations can provide detailed molecular-level insights into the self-assembly process, complementing experimental techniques that often provide ensemble-averaged information. This synergistic approach can be used to study complex phenomena such as micelle formation and the interaction of surfactants with surfaces. By validating and refining computational models with experimental data, researchers can develop predictive tools to design new surfactant systems with desired properties for specific applications.

Synergistic Application of Multiple Spectroscopic and Scattering Techniques for Comprehensive System Analysis

A comprehensive understanding of CTAB-d3 systems requires the application of a suite of complementary analytical techniques. Neutron scattering, for example, is particularly powerful for studying deuterated systems as it is sensitive to the isotopic composition of the sample. By selectively deuterating different parts of the surfactant or the solvent, researchers can highlight specific structural features. Combining neutron scattering with other techniques such as NMR spectroscopy and mass spectrometry can provide a more complete picture of the structure, dynamics, and interactions within these complex systems. This multi-faceted approach will be crucial for unraveling the intricate details of surfactant self-assembly and its role in various applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the critical micelle concentration (CMC) of Hexadecyltrimethylammonium Bromide-d3 in aqueous solutions?

- Methodology : Use electrical conductivity measurements to track micelle formation. The CMC is identified as the inflection point where conductivity vs. surfactant concentration deviates from linearity. A pseudo-phase separation model can calculate the standard Gibbs free energy of micellization (∆G°mic). Sodium salts (e.g., Na2HPO4) reduce CMC by promoting counterion binding, enhancing micellization efficiency .

- Key Parameters : Temperature (20–25°C), salt type/concentration, and surfactant purity (>99% for reproducibility).

Q. How should this compound be safely handled in laboratory settings?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Nitrile/neoprene gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if dust exposure is likely .

- Storage : Keep in a cool, dry, well-ventilated area away from strong oxidizers. Hygroscopic properties necessitate moisture-free containers .

- First Aid : For skin/eye contact, flush with water for ≥15 minutes. If ingested, seek medical attention immediately; do not induce vomiting .

Q. What role does this compound play in nanoparticle synthesis?

- Application : Acts as a structure-directing agent in gold helicoid and iron oxide (γ-Fe2O3) nanoparticle synthesis. It controls morphology by stabilizing crystal facets and reducing aggregation. For example, in chiral gold helicoids, it pairs with chloride analogs (CTAC) to modulate helical pitch and circular dichroism .

- Procedure : Combine with reducing agents (e.g., ascorbic acid) and metal precursors (e.g., HAuCl4) under controlled stirring and temperature (~25–80°C) .

Advanced Research Questions

Q. How does deuteration of Hexadecyltrimethylammonium Bromide impact its micellization thermodynamics compared to the non-deuterated form?

- Isotopic Effects : Deuteration alters hydrophobic interactions and hydrogen bonding, potentially shifting CMC and aggregation numbers. For example, deuterated surfactants may exhibit lower CMC in D2O due to solvent isotope effects. Comparative studies using dynamic light scattering (DLS) and small-angle neutron scattering (SANS) are recommended to quantify differences .

- Experimental Design : Parallel CMC measurements (via conductivity) for deuterated and non-deuterated analogs in identical salt solutions (e.g., Na2SO4 or Na3PO4) .